Cas no 83039-57-0 (2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-)
![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- structure](https://ja.kuujia.com/scimg/cas/83039-57-0x500.png)
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- 化学的及び物理的性質
名前と識別子
-
- 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
- (2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate
- 4-Methylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester
- DTXSID50423649
- 83039-57-0
- SCHEMBL8433813
- 4-Methyl-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester
- AKOS022061136
- A1-14524
- 1-([(4-Methylphenyl)carbonyl]oxy)pyrrolidine-2,5-dione
- 4-toluic acid succinimidyl ester
- 2,5-dioxopyrrolidin-1-yl 4-methylbenzoate
-
- MDL: MFCD22383860
- インチ: InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
- InChIKey: STJGCFDYPNABQG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
計算された属性
- せいみつぶんしりょう: 233.06880783g/mol
- どういたいしつりょう: 233.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC48948-5g |
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- |
83039-57-0 | 95% | 5g |
$888.00 | 2024-04-19 | |
Matrix Scientific | 191258-5g |
4-Methylbenzoic acid 2,5-dioxopyrrolidin-1-yl ester, 95% |
83039-57-0 | 95% | 5g |
$1320.00 | 2023-09-10 |
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-に関する追加情報
Introduction to 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- (CAS No. 83039-57-0)
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-, identified by its CAS number 83039-57-0, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both pyrrolidinedione and benzoyloxy functional groups makes it a versatile intermediate for synthesizing various bioactive molecules.
The molecular structure of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- features a pyrrolidinedione core substituted with a 4-methylbenzoyloxy group at the 1-position. This configuration imparts distinct reactivity and binding capabilities, making it a valuable scaffold for medicinal chemists. The pyrrolidinedione moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzoyloxy group enhances lipophilicity and metabolic stability.
In recent years, there has been growing interest in exploring the pharmacological potential of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-. Studies have demonstrated its role as a precursor in the synthesis of novel compounds with therapeutic effects. For instance, derivatives of this molecule have been investigated for their anti-inflammatory and analgesic properties. The benzoyloxy substituent particularly contributes to modulating enzyme activity by serving as a hydrogen bond acceptor or an anchor point for binding to specific protein targets.
One of the most compelling aspects of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- is its adaptability in medicinal chemistry. Researchers have leveraged its structural framework to develop inhibitors targeting various disease pathways. For example, modifications at the 4-methylbenzoyl position have led to compounds that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. These findings highlight the compound's significance as a building block for next-generation therapeutics.
The synthesis of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can access high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and selective oxidation have been particularly useful in constructing the desired molecular architecture.
From a computational chemistry perspective, 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- has been subjected to molecular modeling studies to understand its interactions with biological targets. These simulations have provided insights into how the compound binds to receptors and enzymes at an atomic level. Such information is crucial for designing analogs with improved pharmacokinetic profiles and reduced side effects.
The growing body of research on 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- underscores its importance as a chemical entity with broad applications. As drug discovery continues to evolve, compounds like this one will play an increasingly pivotal role in developing innovative treatments for human diseases. The combination of structural versatility and biological relevance makes it a cornerstone in modern pharmaceutical research.
In conclusion,2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- (CAS No. 83039-57-0) represents a fascinating compound with immense potential in medicinal chemistry. Its unique structural features and functional groups enable it to serve as a versatile scaffold for synthesizing bioactive molecules with therapeutic implications. As research progresses, we can expect further discoveries that will expand its utility in drug development and other scientific endeavors.
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